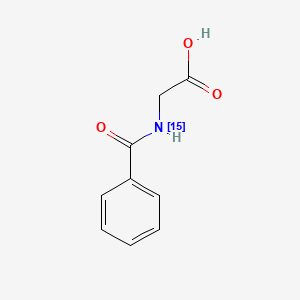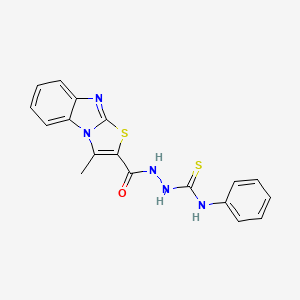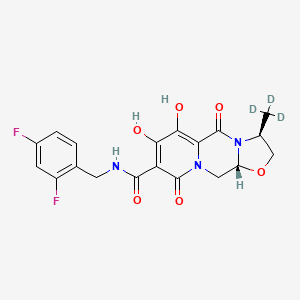
Diphenhydramine-d6 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenhydramine-d6 N-Oxide is a stable isotope-labeled compound derived from diphenhydramine, a first-generation antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of diphenhydramine. The presence of deuterium atoms in place of hydrogen atoms allows for precise tracking and analysis in various experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d6 N-Oxide typically involves the oxidation of diphenhydramine-d6. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the N-oxide formation. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and scalability. This method allows for better control over reaction conditions, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like acetic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Higher oxidized states of the compound.
Reduction: Diphenhydramine-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diphenhydramine-d6 N-Oxide is extensively used in scientific research, including:
Pharmacokinetic Studies: Tracking the metabolic pathways of diphenhydramine in biological systems.
Drug Metabolism: Understanding the biotransformation of diphenhydramine and its metabolites.
Toxicology: Assessing the safety and potential toxic effects of diphenhydramine and its derivatives.
Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques
Mécanisme D'action
Diphenhydramine-d6 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. As an inverse agonist, it binds to these receptors and inhibits the action of histamine, thereby reducing allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: The parent compound, widely used as an antihistamine.
Diphenhydramine N-Oxide: The non-deuterated version of the compound.
Other Antihistamines: Such as cetirizine and loratadine.
Uniqueness
Diphenhydramine-d6 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
277.39 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
Clé InChI |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-] |
SMILES canonique |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


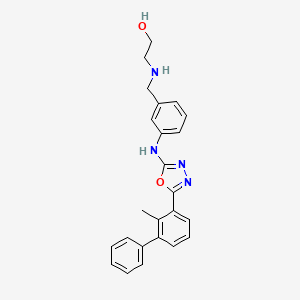

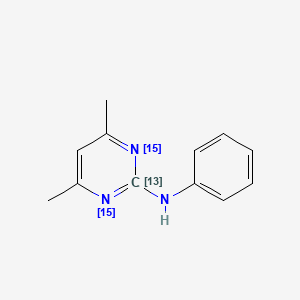

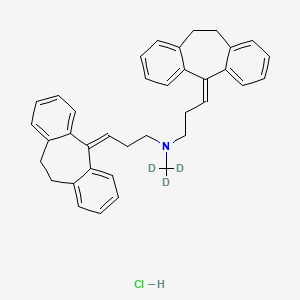
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
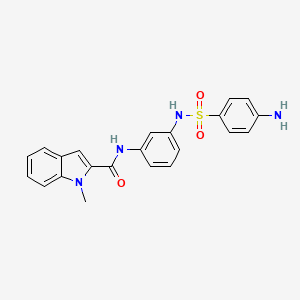
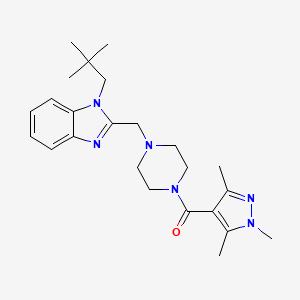
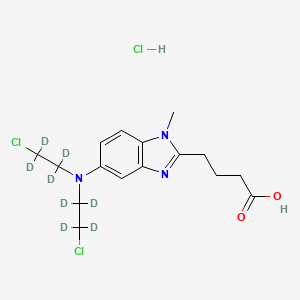
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
